Product packaging for 5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one(Cat. No.:CAS No. 108906-68-9)

5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one

Cat. No.: B12739486
CAS No.: 108906-68-9
M. Wt: 532.5 g/mol
InChI Key: ZHECJFNKDQXHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chaetochromin C is one of several bis(naphthodihydropyran-4-one) or bis(naphtho-γ-pyrone) mycotoxins produced by fungi in the Chaetomium genus . It was first isolated and identified in the 1980s, with Chaetochromins A and B identified as stereoisomers of the same structure, while Chaetochromin C is a related but distinct compound . As a fungal secondary metabolite, it is part of a class of compounds studied for their diverse bioactivities. Research indicates that related fungal bis-naphthopyrones, such as Chaetochromin A, have been identified as inhibitors of botulinum neurotoxin serotype A (BoNT/A) and as orally active, selective agonists of the insulin receptor with antidiabetic activity in vivo . These findings in structurally similar analogues suggest potential research avenues for Chaetochromin C, particularly in the fields of neuroscience and metabolic disease research. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use. It is the responsibility of the researcher to ensure compliance with all applicable regulations and to validate the suitability of this reagent for their specific experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H24O10 B12739486 5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one CAS No. 108906-68-9

Properties

CAS No.

108906-68-9

Molecular Formula

C29H24O10

Molecular Weight

532.5 g/mol

IUPAC Name

5,6,8-trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one

InChI

InChI=1S/C29H24O10/c1-9-4-14(30)25-19(38-9)5-12-21(15(31)7-17(33)23(12)28(25)36)22-13-6-20-26(27(35)10(2)11(3)39-20)29(37)24(13)18(34)8-16(22)32/h5-11,31-34,36-37H,4H2,1-3H3

InChI Key

ZHECJFNKDQXHIW-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)O

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)O

Origin of Product

United States

Natural Bioproduction and Mycological Origins of Chaetochromin C

Taxonomic Identification of Producing Fungal Strains

The production of Chaetochromin (B1236121) C, a complex secondary metabolite, is predominantly associated with specific fungal species, primarily within the genus Chaetomium and its related genera. These fungi are known for their ability to synthesize a diverse array of bioactive compounds.

Dominant Chaetomium Species and Related Genera

The primary producers of Chaetochromin C belong to the genus Chaetomium. Several species within this genus have been identified as sources of this compound. Notably, Chaetomium globosum, one of the most common and well-studied species in the genus, is a known producer of various mycotoxins, including chaetochromins. inspq.qc.canih.gov Research has also identified Chaetomium chiversii and Chaetomium gracile as producers of Chaetochromin. nih.govmycocentral.euwikidata.orgwikipedia.org

Another significant producer is Collariella bostrychodes, a species formerly classified as Chaetomium bostrychodes. wikipedia.orgresearchgate.netsmujo.id This fungus is recognized for producing the toxic secondary metabolite, chaetochromin. wikipedia.orgresearchgate.net The genus Floropilus, specifically Floropilus chiversii, has also been reported to produce Chaetochromin. nih.govwikidata.org

The following table summarizes the key fungal strains identified as producers of Chaetochromin C and their taxonomic classification.

Producing Fungal StrainGenusSpeciesFormerly Known As
Chaetomium globosumChaetomiumglobosum
Chaetomium chiversiiChaetomiumchiversii
Chaetomium gracileChaetomiumgracile
Collariella bostrychodesCollariellabostrychodesChaetomium bostrychodes
Floropilus chiversiiFloropiluschiversii

Ecological Niche and Environmental Factors Influencing Metabolite Production

The fungal strains that produce Chaetochromin C are typically saprophytic, meaning they obtain nutrients by decomposing organic matter. Their ecological niches are widespread and include soil, animal dung, and decaying plant materials such as stems and roots. wikipedia.orgsmujo.idresearchgate.net These fungi are efficient decomposers of cellulose (B213188) and lignin. wikipedia.org As a result, they are also commonly found in indoor environments, particularly on water-damaged, cellulose-containing materials like wallpaper, drywall, and wood. inspq.qc.canih.gov

The production of secondary metabolites like Chaetochromin C is significantly influenced by various environmental factors. These factors can impact the growth of the fungus and the activation of biosynthetic gene clusters responsible for metabolite production. researchgate.net Key environmental parameters include:

pH: The acidity or alkalinity of the growth medium can affect fungal growth and metabolite synthesis. For instance, the growth of Chaetomium globosum and its production of another class of mycotoxins, chaetoglobosins, are favored at a neutral pH. nih.gov While specific data for Chaetochromin C is limited, pH is a critical factor in fungal metabolism. researchgate.netresearchgate.netrevista-agroproductividad.orgmdpi.comijpab.comunirioja.es

Temperature: Fungi have optimal temperature ranges for growth and metabolite production. Most Chaetomium species grow well between 25°C and 35°C. inspq.qc.ca Temperature plays a pivotal role in cell metabolism and can influence the yield of pigments and other secondary metabolites. researchgate.netrevista-agroproductividad.orgmdpi.comijpab.comunirioja.esdokumen.pub

Culture Medium: The composition of the growth medium, including the carbon and nitrogen sources, can dramatically alter the metabolic output of a fungus. For example, the cultivation of Chaetomium chiversii in a liquid medium resulted in Chaetochromin A being the major metabolite, whereas a different compound, radicicol, was the primary product when grown on a solid medium. nih.govfrontiersin.orgtu-dortmund.de

Advanced Isolation and Purification Methodologies for Chaetochromin C

The isolation and purification of Chaetochromin C from fungal cultures involve a series of extraction and chromatographic steps to separate the target compound from a complex mixture of other metabolites.

Chromatographic Techniques for Metabolite Separation

Chromatography is a fundamental technique for the separation of chemical compounds. khanacademy.orgnih.govlibretexts.orgjcdronline.orguspbpep.com The separation is based on the differential distribution of the components of a mixture between a stationary phase and a mobile phase. nih.gov For the isolation of Chaetochromin C and related fungal metabolites, a combination of chromatographic methods is typically employed.

The general workflow involves an initial extraction of the fungal biomass and/or the culture broth with an organic solvent, followed by purification using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of compounds. masterorganicchemistry.com

The following table outlines the chromatographic techniques commonly used in the separation of fungal polyketides like Chaetochromin C.

Chromatographic TechniquePrinciple of SeparationRole in Purification
Column Chromatography AdsorptionInitial fractionation of the crude extract.
Thin-Layer Chromatography (TLC) AdsorptionMonitoring the separation process and identifying fractions containing the target compound. nih.gov
High-Performance Liquid Chromatography (HPLC) PartitioningFinal purification to obtain the highly pure compound. masterorganicchemistry.com

Culture Optimization for Enhanced Chaetochromin C Yields

Maximizing the production of Chaetochromin C can be achieved by optimizing the fungal culture conditions. This involves manipulating the environmental and nutritional parameters to favor the biosynthesis of the desired metabolite. mdpi.com

One of the most critical factors is the choice between solid-state and submerged (liquid) fermentation. As demonstrated with Chaetomium chiversii, changing the culture from a solid to a liquid medium can switch the major metabolite produced to Chaetochromin A. nih.govfrontiersin.org This highlights the profound impact of the physical culture environment on fungal metabolism.

Further optimization strategies include:

Media Composition: Systematically altering the carbon and nitrogen sources, as well as the concentration of trace elements in the culture medium. researchgate.netnih.gov

pH and Temperature Control: Maintaining the pH and temperature of the culture at optimal levels for Chaetochromin C production throughout the fermentation process. nih.govresearchgate.netrevista-agroproductividad.orgmdpi.comijpab.comunirioja.es

Elicitation: Introducing small amounts of biotic or abiotic elicitors to the culture, which can trigger stress responses in the fungus and stimulate the production of secondary metabolites. mdpi.com

Genetic Engineering: Advanced techniques such as the amplification of biosynthetic gene clusters or the inactivation of competing metabolic pathways can be employed for strain improvement and enhanced yield. frontiersin.org

Through the careful control of these parameters, it is possible to significantly increase the yield of Chaetochromin C from fungal fermentations. frontiersin.orgmdpi.comnih.gov

Elucidation of the Chaetochromin C Biosynthetic Pathway

Identification of Polyketide Synthase (PKS) Gene Clusters

The backbone of Chaetochromin (B1236121) C is a polyketide, synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov In fungi, the genes encoding the PKS and the subsequent tailoring enzymes are typically organized into a contiguous biosynthetic gene cluster (BGC). biorxiv.orgplos.org

Genomic Mining and Bioinformatic Analysis of PKS Genes

While the specific biosynthetic gene cluster for Chaetochromin C has not yet been definitively identified and characterized, the general approach for its discovery involves genomic mining and bioinformatic analysis. plos.org Modern genome sequencing has revealed that filamentous fungi, including those of the genus Chaetomium, possess a large number of PKS genes, many of which are "cryptic" or "orphan," meaning their corresponding metabolic products are unknown under standard laboratory conditions. nih.govbiorxiv.org

Bioinformatic tools like antiSMASH are employed to scan fungal genomes for sequences that encode PKSs. nih.gov These tools identify the characteristic domain architecture of PKS enzymes. For an aromatic polyketide like the naphtho-γ-pyrone monomer of Chaetochromin C, a non-reducing iterative Type I PKS (NR-PKS) is expected. rasmusfrandsen.dknih.gov The analysis of the Chaetomium globosum genome, for instance, has identified numerous PKS gene clusters, highlighting the vast, untapped biosynthetic potential of this genus. nih.gov Identifying the correct cluster for Chaetochromin C would involve comparing the predicted chemical scaffold from the PKS with the known structure of the naphtho-γ-pyrone monomer.

Functional Characterization of Specific PKS Enzymes Involved in Chaetochromin C Synthesis

Functional characterization of a candidate PKS is necessary to confirm its role in Chaetochromin C synthesis. This typically involves gene knockout or heterologous expression experiments. nih.gov Although specific studies functionally characterizing the Chaetochromin C PKS are not yet published, the enzyme is predicted to be a Type I iterative PKS. rasmusfrandsen.dksemanticscholar.org Such enzymes function as a molecular assembly line, containing a minimal set of catalytic domains that are used repeatedly to construct the polyketide chain. nih.govasm.org

Table 1: Predicted Core Domains of the PKS for Chaetochromin C Monomer Synthesis

Domain Abbreviation Function
Ketoacyl Synthase KS Catalyzes the Claisen condensation to extend the polyketide chain.
Acyltransferase AT Selects the correct building block (malonyl-CoA) for chain extension.
Acyl Carrier Protein ACP Covalently tethers the growing polyketide chain via a phosphopantetheine arm.
Product Template PT Influences the cyclization pattern of the polyketide chain.

Metabolic Precursors and Key Enzymatic Transformations

The assembly of the Chaetochromin C molecule involves the creation of a heptaketide monomer, followed by post-PKS modifications, most notably the dimerization that defines its structure.

Incorporation of Acetate (B1210297) and Malonate Units in Polyketide Assembly

The biosynthesis of polyketides begins with simple carboxylic acid building blocks. nih.gov Isotope labeling studies on Chaetochromin A, a closely related diastereomer of Chaetochromin C produced by Chaetomium gracile, have provided direct insight into this process. nih.govnih.gov Feeding experiments with ¹³C-labeled sodium acetate confirmed that both acetate and malonate units are the fundamental precursors. nih.govsemanticscholar.org

The polyketide chain is initiated with one molecule of acetyl-CoA, followed by the iterative addition of six malonyl-CoA extender units. nih.gov Analysis of the labeling patterns established that the folding of the polyketide chain is identical to that of rubrofusarin (B1680258), another well-studied naphthopyrone. nih.govnih.gov

Post-Polyketide Modification Enzymes (e.g., Hydroxylases, Monooxygenases)

After the PKS synthesizes and cyclizes the polyketide backbone to form the naphtho-γ-pyrone monomer (a molecule like nor-rubrofusarin), a series of tailoring enzymes modify it to produce the final complex structure. ebi.ac.uk The most critical post-PKS transformation in the biosynthesis of bis(naphtho-γ-pyrone)s is the oxidative dimerization of two monomer units. nih.govnih.gov

This key step is catalyzed by oxidative enzymes. nih.gov In the biosynthesis of the structurally similar ustilaginoidins, this dimerization is performed by laccase enzymes, which catalyze a regio- and atroposelective phenol (B47542) coupling reaction to link the two monomers. ebi.ac.uknih.govebi.ac.uk It is highly probable that a similar laccase is responsible for the C-9-C-9' linkage that forms the Chaetochromin C dimer. nih.gov Other potential modifications, such as hydroxylations, are likely carried out by monooxygenases, another common class of tailoring enzymes in fungal secondary metabolism.

Table 2: Proposed Key Enzymatic Transformations in Chaetochromin C Biosynthesis

Step Proposed Enzyme Class Function
Polyketide Synthesis Non-reducing Type I PKS Forms the heptaketide backbone from acetyl-CoA and malonyl-CoA and catalyzes initial cyclizations to yield the naphtho-γ-pyrone monomer.
Oxidative Dimerization Laccase Catalyzes the C-C bond formation between two naphtho-γ-pyrone monomers to create the dimeric scaffold.

Genetic Regulation and Engineering of Chaetochromin C Biosynthesis

The production of secondary metabolites in fungi is tightly controlled by a complex regulatory network. frontiersin.org While specific studies on the genetic regulation of the Chaetochromin C gene cluster are limited, general principles from other fungal polyketides, including those from Chaetomium, provide a framework for understanding this process.

The expression of biosynthetic gene clusters is often controlled by pathway-specific transcription factors, frequently located within the cluster itself, as well as by global regulators that respond to developmental or environmental cues. nih.govresearchgate.net For instance, studies on Chaetoglobosin A biosynthesis in Chaetomium globosum have identified both a cluster-specific Zn(II)2Cys6 transcription factor (CgcheR) and other regulatory proteins that control the expression of the PKS gene cluster. nih.govresearchgate.net

Furthermore, epigenetic modifications, such as histone acetylation, play a significant role. nih.gov Deletion of histone deacetylase (HDAC) genes in Chaetomium olivaceum has been shown to activate the expression of otherwise silent secondary metabolite gene clusters, leading to the production of novel compounds. nih.gov Such epigenetic engineering represents a promising strategy for activating the Chaetochromin C gene cluster and improving yields, once the cluster is identified. Genetic engineering efforts could also involve overexpressing a key biosynthetic enzyme or a positive regulatory factor to enhance production.

Transcriptional Control of Biosynthetic Genes

The production of secondary metabolites like Chaetochromin C in fungi is tightly regulated at the transcriptional level. This control involves a hierarchy of regulators, from broad-acting global regulators to pathway-specific transcription factors located within the BGC. While the specific regulators for the Chaetochromin C cluster are not fully elucidated, studies in the Chaetomium genus provide a strong model for this control.

Epigenetic regulation plays a crucial role. In Chaetomium olivaceum, histone deacetylases (HDACs) are key in controlling the expression of secondary metabolite BGCs. nih.govnih.gov Deleting a class I HDAC gene (g7489) in C. olivaceum led to a significant activation of otherwise silent or lowly expressed BGCs, resulting in the production of new polyketides. nih.govnih.gov This suggests that under standard laboratory conditions, the Chaetochromin C gene cluster may be repressed by histone deacetylation, and its expression can be triggered by modifying the chromatin state.

In addition to epigenetic control, a network of transcription factors (TFs) governs the expression of biosynthetic genes. In fungi, BGCs often contain a pathway-specific TF that directly controls the expression of the other genes in the cluster. nih.gov Research on the related fungus Chaetomium globosum has identified several TFs involved in regulating the production of another polyketide, chaetoglobosin A. These include the global regulator LaeA and a pathway-specific Zn(II)2Cys6 TF, CgcheR, which is located within the chaetoglobosin A BGC. nih.gov The function of these TFs is further modulated by other regulatory proteins. For instance, the TF CgTF1 was found to control the expression of another TF, CgTF6, which in turn acts as a negative regulator of the biosynthetic genes, potentially as part of a feedback mechanism to control the concentration of the final product. nih.gov Targeted disruption of transcriptional regulators in C. globosum has proven to be an effective strategy for activating silent biosynthetic pathways and identifying the products of previously uncharacterized gene clusters. acs.orgresearchgate.net

Table 1: Examples of Transcriptional Regulators in Chaetomium Species

Regulator Type Name Organism Function Citation
Epigenetic Histone Deacetylase (HDAC) Chaetomium olivaceum Represses expression of secondary metabolite BGCs. Deletion activates silent clusters. nih.govnih.gov
Global LaeA Chaetomium globosum Positively regulates chaetoglobosin A biosynthesis. nih.gov
Pathway-Specific CgcheR (Zn(II)2Cys6) Chaetomium globosum Activates transcription of genes within the chaetoglobosin A BGC. nih.gov

Heterologous Expression Strategies for Pathway Reconstruction

Reconstructing the Chaetochromin C biosynthetic pathway is essential for verifying gene function and understanding the enzymatic steps. Heterologous expression, the process of introducing the biosynthetic genes into a well-characterized host organism, is a powerful strategy to achieve this. pnas.org This approach overcomes challenges associated with the native producer, such as slow growth, difficult genetic manipulation, or low production titers under laboratory conditions. researchgate.net

The general strategy involves several key steps. First, the BGC for Chaetochromin C is identified through genome sequencing and bioinformatics analysis. The relevant genes, including the core polyketide synthase (PKS) and various tailoring enzymes (e.g., dehydratases, methyltransferases, oxidoreductases, and laccases), are then cloned. Finally, these genes are expressed, either individually or in combination, in a suitable heterologous host to analyze the resulting products at each step of the pathway. pnas.org

Fungal hosts are often preferred for expressing other fungal pathways due to similarities in protein folding and post-translational modifications. Aspergillus oryzae and Saccharomyces cerevisiae are the most common hosts. A. oryzae has been successfully used to reconstruct the entire biosynthetic pathway for ustilaginoidins, which are structurally related bis-naphtho-γ-pyrones, providing a clear precedent for its use in studying Chaetochromin C. researchgate.net Similarly, S. cerevisiae has been engineered to produce the polyketide core scaffold rubrofusarin by expressing three genes from Fusarium graminearum. nih.gov This yeast system is particularly advantageous as it lacks significant native secondary metabolites, which simplifies the detection and characterization of heterologously produced compounds. nih.gov The successful expression of PKS genes from Chaetomium chiversii in S. cerevisiae further demonstrates the utility of this host for studying pathways from the Chaetomium genus. nih.gov

Table 2: Common Heterologous Hosts for Fungal Polyketide Biosynthesis | Host Organism | Type | Key Advantages | Relevant Examples | Citation | | --- | --- | --- | --- | --- | | Aspergillus oryzae | Filamentous Fungus | Well-established industrial host; efficient at secreting enzymes; suitable for expressing complex pathways. | Used to express genes from Chaetomium olivaceum and reconstruct the ustilaginoidin pathway. | nih.govresearchgate.net | | Saccharomyces cerevisiae | Yeast | Genetically tractable; lacks interfering native polyketides; well-understood metabolism. | Reconstitution of the rubrofusarin pathway; expression of PKS from Chaetomium chiversii. | nih.govnih.gov | | Aspergillus nidulans | Filamentous Fungus | Model organism for fungal genetics; many genetic tools available. | Heterologous reconstitution of the geodin (B1663089) gene cluster. | | Escherichia coli | Bacterium | Fast growth; simple genetics. Often requires significant engineering to express functional fungal PKSs. | Limited success for full fungal PKS pathways without significant host engineering. | pnas.org |

Comparative Biosynthesis with Related Fungal Polyketides

Chaetochromin C belongs to the chaetochromin-type of bis-naphtho-γ-pyrones, which are dimeric polyketides characterized by a C-9-C-9' linkage. mdpi.comsemanticscholar.org Its biosynthesis shares significant similarities with other fungal naphtho-γ-pyrones, such as aurofusarin (B79076) and ustilaginoidins, particularly in the formation of the monomeric precursor. nih.govnih.gov

The biosynthesis of these compounds begins with a non-reducing polyketide synthase (NR-PKS). In the case of the related compound aurofusarin, the PKS (PKS12) synthesizes the heptaketide intermediate YWA1. nih.govnih.gov This initial product is then acted upon by a series of tailoring enzymes. A key step is the dehydration of YWA1 by a specific dehydratase (AurZ in the aurofusarin pathway) to form nor-rubrofusarin. nih.govnih.gov This intermediate can then be methylated by an O-methyltransferase to produce rubrofusarin. ppjonline.org The biosynthesis of Chaetochromin A has been confirmed to originate from acetate and malonate precursors via the polyketide pathway, consistent with this model. semanticscholar.org

The divergence between the biosynthetic pathways of different bis-naphtho-γ-pyrones occurs during the final dimerization and modification steps. The monomeric precursors, such as derivatives of nor-rubrofusarin, are coupled via an oxidative phenol coupling reaction. uni-freiburg.de The enzyme responsible for this dimerization is a critical determinant of the final structure. In the biosynthesis of aurofusarin and ustilaginoidins, this coupling is often catalyzed by a laccase enzyme. nih.govuni-freiburg.de The specific laccase and other associated proteins dictate the regioselectivity of the bond formation (e.g., C-9-C-9' in chaetochromins versus other linkages in aurasperones or nigerones) and the stereoselectivity (atropisomerism) of the final dimer. mdpi.comuni-freiburg.de Chaetochromin C is a diastereomer of Chaetochromin A and a 2,3-dehydro derivative, indicating that the final tailoring steps, such as reductions or dehydrations of the pyrone ring, also contribute to the diversity of this compound class.

Table 3: Comparative Biosynthesis of Chaetochromin and Related Polyketides

Biosynthetic Step Chaetochromin Pathway Aurofusarin Pathway Ustilaginoidin Pathway
Core Synthase Non-reducing PKS Non-reducing PKS (PKS12) Non-reducing PKS
Initial Product Assumed to be YWA1 or similar YWA1 YWA1
Monomer Formation Formation of a nor-rubrofusarin-like monomer YWA1 -> nor-rubrofusarin (via AurZ dehydratase) -> rubrofusarin (via AurJ methyltransferase) Formation of various naphtho-γ-pyrone monomers
Dimerization Enzyme Assumed to be a laccase or similar oxidase Laccase (GIP1) and other enzymes (AurF, AurO, AurS) Laccase
Dimer Linkage C-9-C-9' Dimerization of rubrofusarin monomers C-9-C-9'

| Final Products | Chaetochromin A, C, D, etc. | Aurofusarin | Ustilaginoidin A, D, etc. |

Table 4: Mentioned Chemical Compounds

Compound Name
5-methyl orsellinic acid
Acetate
Aurofusarin
Chaetochromin A
Chaetochromin C
Chaetochromin D
Chaetoglobosin A
Geodin
Malonate
Mollipilin A
Mollipilin B
Nigerone
Nor-rubrofusarin
Rubrofusarin
Ustilaginoidin

Synthetic Chemistry Approaches to Chaetochromin C and Its Analogues

Total Synthesis Strategies for Complex Polyketide Scaffolds

Polyketides are a large and diverse class of natural products assembled from simple acyl-CoA precursors by enzymes known as polyketide synthases (PKSs). nih.gov Their scaffolds are built through successive decarboxylative Claisen-type condensations, leading to a vast array of structures. nih.gov The total synthesis of such complex scaffolds, including the bis-naphtho-γ-pyrone core of Chaetochromin (B1236121) C, is a formidable task in organic chemistry. These syntheses are crucial for confirming the structure of the natural product, providing access to larger quantities for biological study, and allowing for the creation of analogues not accessible through biological pathways.

Strategies for constructing complex polycyclic scaffolds often rely on powerful bond-forming reactions that can build multiple rings in a few steps. frontiersin.org For example, the synthesis of polycyclic alkaloid scaffolds has been achieved using cascade reactions initiated by dearomatization of indole (B1671886) rings. whiterose.ac.uk While a total synthesis specific to Chaetochromin C is not prominently detailed in the reviewed literature, the approaches to related dimeric natural products are informative. A key challenge is the stereocontrolled construction of the biaryl (or diaryl) bond that links the two monomeric naphtho-γ-pyrone units. Asymmetric biaryl coupling reactions are a cornerstone of strategies for synthesizing chiral natural products like nigerone. jst.go.jpsemanticscholar.org

The general approach to these complex dimeric structures often involves:

Monomer Synthesis: Efficient synthesis of the monomeric naphtho-γ-pyrone unit, often derived from polyketide precursors. nih.gov

Dimerization: A crucial and often challenging step involving an oxidative coupling to form the C-C bond between the two monomer units. The position of this linkage (e.g., C-9-C-9' in chaetochromins) defines the subclass of the dimer. semanticscholar.orgmdpi.com

Post-Dimerization Modification: Final functional group manipulations to complete the synthesis of the target natural product.

The synthesis of related polycyclic systems has utilized innovative methods like gold-catalyzed cascade cyclizations and domino ring-closing metathesis to rapidly build complexity from simpler precursors. frontiersin.org For instance, the total synthesis of chalcitrin, a dimeric derivative of xerocomic acid, was achieved using a gold(I)-catalyzed Conia ene reaction to build the core, followed by a double Stille coupling to install the side chains. chemistryviews.org Such advanced catalytic methods would likely be essential in any future total synthesis of Chaetochromin C.

Semi-Synthetic Modifications of Natural Chaetochromin C Derivatives

Semi-synthesis, which involves the chemical modification of a readily available natural product, provides a practical route to new analogues. This approach leverages the complex scaffold already constructed by nature, allowing chemists to explore how different functional groups affect biological activity. For the chaetochromin family, a common starting point for such modifications could be a more abundant member like Chaetochromin A or a related fungal metabolite. nih.govnih.gov

Research has shown that even minor modifications to the chaetochromin structure can be a starting point for structure-activity relationship (SAR) studies. diabetesjournals.org For example, a derivative of chaetochromin, compound 4548-G05, was identified as an insulin (B600854) receptor agonist. diabetesjournals.org This discovery spurred the analysis of a panel of related compounds to understand which structural features were critical for this activity. diabetesjournals.org

Typical semi-synthetic modifications might include:

Acylation or Alkylation: Targeting the hydroxyl groups on the naphtho-γ-pyrone core to investigate their role in hydrogen bonding or as metabolic sites.

Oxidation or Reduction: Modifying the oxidation state of the pyrone ring or other functional groups.

Derivatization of Side Chains: Altering alkyl groups to probe steric limits in a biological target's binding pocket.

A study on argentatins, triterpenoids from guayule resin, illustrates the power of this approach. The parent compounds were converted into various heterocyclic analogues (pyrimidine, thiazole, and indole), some of which showed significantly enhanced cytotoxic activity compared to the original natural products. arizona.edu This highlights how semi-synthesis can generate novel chemical entities with improved properties, a strategy directly applicable to the chaetochromin family.

Rational Design and Synthesis of Chaetochromin C Analogues for Mechanistic Probes

Rational design involves creating specific molecules to test a hypothesis about how a drug or natural product works. scirp.org This is a cornerstone of modern medicinal chemistry, allowing scientists to gain insights into the structure-activity relationships (SAR) that govern a compound's function. drugdesign.org By systematically adding, removing, or replacing functional groups, chemists can identify which parts of the molecule are essential for its biological effects. drugdesign.orgresearchgate.net

For Chaetochromin C and its analogues, this approach could be used to:

Identify the Pharmacophore: Determine the minimal set of structural features required for biological activity. This is achieved by synthesizing simpler analogues that retain activity. Studies on chalcone-based compounds, for instance, established that high structural complexity was not a prerequisite for potent activity. nih.gov

Probe Target Binding: Create analogues with altered steric or electronic properties to map the binding site of a target protein. For example, adding bulky groups can probe for available space in a binding pocket. scirp.org

Develop Mechanistic Probes: Synthesize analogues containing reporter tags (like fluorescent dyes or biotin) or photo-affinity labels. These probes can be used to identify the direct cellular targets of Chaetochromin C, a critical step in elucidating its mechanism of action.

One study identified a chaetochromin derivative, 4548-G05, as a selective insulin receptor (IR) agonist. diabetesjournals.org To confirm this and probe the interaction, researchers tested a panel of its derivatives, finding that only 4548-G05 was active, indicating a high degree of structural specificity for IR activation. diabetesjournals.org This type of focused analogue synthesis and testing is essential for validating biological targets and understanding the molecular basis of action. The principles of ligand-based drug design, which use the structures of active molecules to develop a pharmacophore model, are central to this process. mdpi.com

Mechanistic Dissection of Chaetochromin C S Cellular and Molecular Actions

Interaction with Key Intracellular Macromolecules

The biological activity of Chaetochromin (B1236121) C is predicated on its interaction with essential cellular components, including nucleic acids, proteins, and enzymes. The following sections explore these interactions in detail.

Inhibition of Nucleic Acid (DNA, RNA) Biosynthesis

Current scientific literature accessible through targeted searches does not provide specific experimental data detailing the direct inhibitory effects of Chaetochromin C on the biosynthesis of nucleic acids, namely DNA and RNA. While various compounds are known to function as inhibitors of DNA replication and transcription, specific studies elucidating this mechanism for Chaetochromin C are not presently available.

Modulation of Protein Biosynthesis Pathways

Detailed investigations into the specific modulatory effects of Chaetochromin C on protein biosynthesis pathways are not extensively documented in the available research. The precise mechanisms by which this compound might interfere with or alter the processes of translation and protein assembly remain an area for future investigation. Research on the producing fungus, Chaetomium globosum, has shown that signaling pathways like the Gα-cAMP/PKA pathway regulate the biosynthesis of other secondary metabolites, but this does not describe the effect of Chaetochromin C on protein synthesis in target cells. nih.gov

Specific Protein-Ligand Binding Studies (e.g., Insulin (B600854) Receptor Interaction)

Significant research has been conducted on the interaction between a derivative of chaetochromin and the insulin receptor (IR). A specific derivative, identified as 4548-G05, has been shown to function as a nonpeptidyl insulin mimetic. nih.gov This compound selectively activates the insulin receptor, distinguishing it from other receptors like the insulin-like growth factor receptor-I. nih.gov

The binding of 4548-G05 occurs at the extracellular domain of the insulin receptor. This interaction is sufficient to induce the activation of the receptor and subsequently initiate downstream signaling cascades, including the Akt and extracellular signal-related kinase (ERK) pathways, which are crucial for processes like glucose uptake. nih.gov Furthermore, studies have shown that 4548-G05 can act synergistically with insulin, leading to a more robust phosphorylation of the insulin receptor and Akt, and consequently, a greater uptake of glucose. nih.gov

Interactive Table: Activity of Chaetochromin C Derivative 4548-G05

CompoundTarget ReceptorBinding DomainDownstream Effect
4548-G05Insulin Receptor (IR)Extracellular DomainActivation of Akt and ERK pathways, leading to glucose uptake
Binding Site Characterization via Molecular Docking Simulations

While molecular docking is a widely utilized computational method to predict the binding affinity and interaction between a ligand and a protein, specific molecular docking studies detailing the binding site of Chaetochromin C or its derivative 4548-G05 within the insulin receptor were not identified in the reviewed literature. rjptonline.orggsconlinepress.com This in silico approach is critical for understanding the precise amino acid residues involved in the interaction and for predicting the binding energy of the complex. rjptonline.org Such analyses would provide a more granular view of how Chaetochromin C derivatives occupy the receptor's binding pocket to elicit an agonistic effect.

Conformational Changes Induced by Chaetochromin C Binding

The binding of a ligand to the insulin receptor is known to induce significant conformational changes that are essential for its activation and signal transduction. nih.govnih.gov Studies on insulin binding have demonstrated that this interaction causes a reversible, phosphorylation-independent conformational change at the C-terminus of the receptor. nih.gov More detailed structural analyses have revealed transitions of the full-length receptor from an inverted U-shaped auto-inhibited state to active T-shaped or II-shaped conformations upon insulin binding. biorxiv.org

Given that the Chaetochromin C derivative 4548-G05 successfully activates the insulin receptor by binding to its extracellular domain, it is hypothesized that it induces similar structural rearrangements. nih.gov These conformational shifts are a prerequisite for the autophosphorylation of the receptor's intracellular kinase domains and the subsequent engagement of downstream signaling proteins.

Enzyme Inhibition Profiles

Tyrosine Kinase Inhibition Mechanisms

Extensive searches of scientific databases did not yield specific studies detailing the mechanisms by which Chaetochromin C inhibits tyrosine kinases. While the broader chemical class of bis-naphtho-γ-pyrones, to which Chaetochromin C belongs, has been identified as possessing potential tyrosine kinase inhibition properties, specific mechanistic data, kinetic analysis, or identification of specific tyrosine kinase targets for Chaetochromin C are not available in the current body of literature. researchgate.netnih.govscienceopen.comsemanticscholar.org

HIV-1 Integrase and HIV-1 Viral Protein Targets (NEF, p24)

There is no specific information available from research studies on the activity of Chaetochromin C against HIV-1 integrase or its potential interaction with HIV-1 viral proteins Nef and p24. Although bis-naphtho-γ-pyrones as a group have been noted for potential HIV-1 integrase inhibitory activity, specific studies confirming or detailing this action for Chaetochromin C are absent from the scientific literature. researchgate.netnih.govscienceopen.comsemanticscholar.org

Botulinum Neurotoxin Serotype A Inhibition

No research was found that specifically investigates or describes the mechanism of Botulinum Neurotoxin Serotype A (BoNT/A) inhibition by Chaetochromin C. Studies have identified the related compound, Chaetochromin A, as an inhibitor of BoNT/A, but similar detailed findings for Chaetochromin C have not been published.

Nuclear Export Protein Interaction (e.g., CRM1)

A review of the literature did not provide any evidence or studies concerning an interaction between Chaetochromin C and the nuclear export protein CRM1 (Exportin 1). The potential for Chaetochromin C to modulate nuclear export pathways via interaction with CRM1 or other associated proteins has not been documented.

Mitochondrial Pathway Perturbations by Chaetochromin C

Decoupling of Oxidative Phosphorylation

There are no available scientific studies that demonstrate or analyze the capacity of Chaetochromin C to act as an uncoupler of mitochondrial oxidative phosphorylation. The effect of this compound on the mitochondrial membrane potential and its potential role as a protonophore have not been investigated.

Depression of State-3 Respiration

No specific data from research studies could be found regarding the effect of Chaetochromin C on mitochondrial state-3 respiration. Consequently, its potential to inhibit ADP-stimulated oxygen consumption in mitochondria remains uncharacterized.

Due to the absence of specific research data for Chaetochromin C in the outlined areas, the creation of detailed data tables is not possible.

Mechanisms of Cytochrome c Release from Mitochondria

The release of cytochrome c from the mitochondria is a critical event in the initiation of the intrinsic apoptotic pathway. In studies involving the related compound chaetominine (B1668568), treatment of human leukemia K562 cells led to the translocation of cytochrome c from the mitochondria into the cytosol. nih.gov This release is a hallmark of mitochondrial outer membrane permeabilization (MOMP). The process is tightly regulated by the Bcl-2 family of proteins, which control the integrity of the mitochondrial outer membrane. nih.gov Pro-apoptotic members of this family, such as Bax and Bak, can form pores in the membrane, facilitating the release of intermembrane space proteins, including cytochrome c. researchgate.net

The interaction between pro- and anti-apoptotic Bcl-2 family members on the mitochondrial outer membrane is a key determinant in the release of apoptogenic factors. nih.gov The disruption of the mitochondrial membrane's integrity allows for the efflux of these factors, which then proceed to activate the downstream apoptotic cascade. nih.gov

Apoptosis Induction and Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a key outcome of treatment with cytotoxic agents. Research on chaetominine has demonstrated its capacity to induce apoptosis in human leukemia K562 cells through the intrinsic, or mitochondrial, pathway. nih.gov This was evidenced by the observation of high apoptosis rates, morphological changes characteristic of apoptosis, and DNA fragmentation. nih.gov

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway. nih.gov These proteins are divided into anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's susceptibility to apoptosis.

In K562 cells treated with chaetominine, a significant upregulation of the Bax/Bcl-2 ratio was observed. nih.gov This shift, from a basal ratio of 0.3 to 8 following treatment, indicates an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. nih.gov This alteration in the Bax/Bcl-2 balance disrupts the mitochondrial membrane potential and is a crucial step in initiating the apoptotic cascade. researchgate.net

Table 1: Effect of Chaetominine on Bax/Bcl-2 Ratio in K562 Cells

TreatmentBax/Bcl-2 RatioOutcome
Control0.3Homeostasis
Chaetominine8Pro-Apoptotic Shift

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a protein complex consisting of cytochrome c, Apaf-1, and pro-caspase-9. nih.gov This complex facilitates the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which are responsible for the downstream events of apoptosis, including the cleavage of cellular substrates and the morphological changes associated with cell death. nih.gov

Studies on chaetominine have shown the simultaneous activation of both caspase-9 and caspase-3 in K562 cells, confirming the involvement of a caspase-dependent mitochondrial pathway in its mechanism of action. nih.gov The activation of caspase-9 is a necessary step for the formation of the apoptosome, which then propagates the apoptotic signal. nih.gov

While direct evidence for Chaetochromin C is not available, studies on the related compound chaetocin (B1668567) have demonstrated a clear link between the generation of reactive oxygen species (ROS) and the induction of apoptosis. In A549 lung cancer cells, treatment with chaetocin led to a sharp increase in intracellular ROS accumulation. researchgate.net This generation of ROS is closely associated with apoptosis and mitochondrial dysfunction. researchgate.net The formation of these free radicals can lead to cellular damage, including harm to DNA, lipids, and mitochondrial membranes, thereby accelerating cell death. researchgate.net

Table 2: Chaetocin-Induced ROS Generation in A549 Cells

Treatment ConcentrationObservationImplication
25 nM and 50 nMSignificant ROS generation within 30 minutesInitiation of oxidative stress-mediated apoptosis
Control and 12.5 nMBasal level of ROS productionNo significant induction of oxidative stress

The endoplasmic reticulum (ER) is a key organelle involved in protein folding and quality control. frontiersin.org An accumulation of unfolded or misfolded proteins in the ER leads to a state of stress, which activates a signaling network known as the unfolded protein response (UPR). mdpi.com The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can trigger apoptosis. frontiersin.org The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. nih.gov

Currently, there is no direct scientific literature available that specifically links Chaetochromin C or its closely related analogues to the induction of ER stress or the activation of the unfolded protein response.

Cell Cycle Checkpoint Modulation

Cell cycle checkpoints are critical regulatory mechanisms that ensure the proper progression of the cell cycle and maintain genomic integrity. nih.gov The modulation of these checkpoints is a common mechanism of action for anti-cancer agents.

Research on chaetominine has shown that it can induce cell cycle arrest. In SW1116 colon cancer cells, chaetominine treatment resulted in G1-phase arrest, while in K562 leukemia cells, it caused S-phase arrest. The molecular mechanism underlying the G1-phase arrest in SW1116 cells involves the ATM/Chk2/p53/p21 signaling pathway. nih.gov Chaetominine treatment was found to increase the phosphorylation and accumulation of ATM and Chk2, respectively, and upregulate the expression of p53 and p21. nih.gov The activation of this pathway leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest. nih.gov

Table 3: Effect of Chaetominine on Cell Cycle Regulatory Proteins in SW1116 Cells

ProteinEffect of Chaetominine TreatmentPathway Implication
p-ATMIncreasedActivation of DNA damage response
Chk2IncreasedSignal transduction to p53
p53UpregulatedInduction of p21
p21UpregulatedInhibition of CDKs, G1 arrest
Cyclin EReduced mRNA levelsInhibition of G1/S transition
CDK2Reduced mRNA levelsInhibition of G1/S transition
CDK4Reduced mRNA levelsInhibition of G1 progression

Induction of Cell Cycle Arrest Phases (e.g., Sub-G1)

No research data is available to describe the induction of specific cell cycle arrest phases, such as the Sub-G1 phase, by Chaetochromin C.

Regulation of Cell Cycle Regulatory Proteins

There are no studies identifying the specific cell cycle regulatory proteins that are modulated by Chaetochromin C.

Immunomodulatory Effects and Cellular Signaling Pathways

Modulation of Specific Cytokine and Chemokine Production

There is no information available on how Chaetochromin C may modulate the production of specific cytokines (e.g., TNF-α, IL-6, IL-1β) or chemokines (e.g., CCL2, CXCL10).

Structure Activity Relationship Sar and Chemoinformatic Studies of Chaetochromin C

Correlation Between Structural Features and Biological Potency/Selectivity

The biological potency and selectivity of the chaetochromin (B1236121) class of compounds are intricately linked to their specific structural features. As bis-naphtho-γ-pyrone derivatives, their activity is highly sensitive to modifications in various parts of the molecule, including the pyrone rings, hydroxyl group substitutions, and the linkage between the two naphthopyrone monomers.

Research into a chaetochromin derivative, designated 4548-G05, has provided significant insights into the SAR for insulin (B600854) receptor (IR) activation. nih.gov This compound was identified as a selective nonpeptidyl insulin mimetic that activates the IR without affecting the insulin-like growth factor receptor-I or other receptor tyrosine kinases. nih.gov An analysis of 4548-G05 and a panel of its derivatives revealed that even minor structural modifications could abolish this activity. Only 4548-G05, which contains two symmetric fragments with several hydroxyl and ketone groups, was found to be active in provoking IR activation, highlighting a stringent structural requirement for this biological effect. nih.gov

Table 1: Effect of Chaetochromin Derivatives on Insulin Receptor (IR) Phosphorylation This table is based on data from a study evaluating the ability of various compounds to activate the insulin receptor in CHO-IR cells. The activity is expressed as a percentage of the effect induced by a DMSO control.

CompoundIR Phosphorylation (% of Control)
4548-G05 ~500%
Derivative 1~100% (Inactive)
Derivative 2~100% (Inactive)
Derivative 3~100% (Inactive)
Derivative 4~100% (Inactive)
Derivative 5~100% (Inactive)

Data sourced from Qiang G, et al. Diabetes. 2014. nih.gov

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the pharmacological efficacy of chaetochromins. numberanalytics.comijpsjournal.com These molecules are chiral and often exist as multiple stereoisomers due to the presence of stereogenic centers and axial chirality (atropisomerism). wikipedia.orgrsc.org Atropisomerism arises from hindered rotation around the C-9-C-9' single bond connecting the two naphthopyrone units, leading to stable, non-superimposable mirror images (P and M atropisomers). nih.gov

The specific stereoconfiguration can dramatically affect how the molecule binds to its biological target. nih.govnih.gov Different stereoisomers can exhibit vastly different rates of absorption, distribution, metabolism, and excretion, as well as potency and efficacy. numberanalytics.com For example, Chaetochromin A and B are known stereoisomers of the same basic structure, while Chaetochromin C and D are related but distinct compounds. wikipedia.org

Table 2: Influence of Atropisomerism on Biological Activity in a Related Bis-Naphtho-γ-Pyrone This table illustrates the impact of stereochemistry on the inhibitory activity of Talaroderxine against botulinum neurotoxin serotype A light chain (BoNT/A LC).

CompoundAtropisomerRelative Activity
Talaroderxine A PMore Active
Talaroderxine B MLess Active

Data sourced from Shen Y, et al. J Nat Prod. 2013. nih.gov

Given that Chaetochromin C belongs to this same structural family, its stereochemical configuration, including the arrangement at its chiral centers and its atropisomeric form, is expected to be a decisive factor in its pharmacological efficacy.

Computational Modeling for SAR Prediction and Optimization

Computational modeling, or in silico analysis, has become an indispensable tool for predicting and optimizing the structure-activity relationships of complex molecules like Chaetochromin C. researchgate.net Techniques such as molecular docking and molecular dynamics simulations allow researchers to visualize how these compounds interact with their protein targets at an atomic level, predict their binding affinity, and guide synthetic efforts to enhance potency and selectivity. nih.govnih.gov

Molecular docking studies have been employed to understand the interaction between chaetochromins and their biological targets. For instance, Chaetochromin was used as a positive control in a docking study against the insulin receptor (IR) due to its known antidiabetic activity. nih.gov The simulation predicted specific interactions with key amino acid residues in the receptor's binding pocket, such as ArgB1061, SerA151, and CysB1056, yielding a favorable docking score that was comparable to other active peptides. nih.gov

Table 3: Example of In Silico Docking Results for Chaetochromin This table shows the results from a molecular docking simulation of Chaetochromin with the Insulin Receptor (IR).

LigandTarget ProteinDocking Score (S-score)Predicted Interacting Residues
Chaetochromin Insulin Receptor (IR)-19.11ArgB1061, SerA151, CysB1056

Data sourced from Fatima U, et al. J Diabetes Res. 2021. nih.gov

Furthermore, in silico analysis has been used to explore the potential of other chaetochromin isomers as therapeutic agents. A study simulating the interaction between Chaetochromin B and the HRAS protein, which is implicated in AIDS-associated cancers, found that the compound remained stable in the binding pocket. This suggests that Chaetochromin B could be a promising lead for developing new antiviral drugs. nih.gov Such computational approaches are highly valuable as they can screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. scispace.com

Advanced Methodologies in Chaetochromin C Research

High-Resolution Spectroscopic Characterization for Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, is a critical step in the study of natural products like Chaetochromin (B1236121) C. This is particularly challenging for molecules with multiple chiral centers and axial chirality. A combination of high-resolution spectroscopic techniques is employed to unambiguously establish the stereochemistry.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgjascoinc.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. In the study of Chaetochromin C and its analogs, Electronic Circular Dichroism (ECD) is a key method. dntb.gov.uanih.gov By comparing the experimentally measured ECD spectrum with spectra calculated for different possible stereoisomers using quantum chemical methods, the absolute configuration can be confidently assigned. nih.gov For complex dimeric structures, the ECD spectra can be dominated by the axial chirality, sometimes making it difficult to distinguish between diastereomers based on the central chirality alone. researchgate.net

2D-NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides detailed information about the connectivity and spatial relationships between atoms within a molecule. wikipedia.org Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in elucidating the planar structure of Chaetochromin C by identifying neighboring protons and long-range carbon-proton couplings. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, which helps in determining the relative stereochemistry of the chiral centers. wikipedia.org

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute configuration of a molecule, provided that suitable crystals can be obtained. uomustansiriyah.edu.iqfz-juelich.de This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. uomustansiriyah.edu.iq For complex natural products, obtaining crystals of sufficient quality can be a significant challenge. nih.gov In some cases, derivatization of the natural product is necessary to introduce a heavy atom, which facilitates the determination of the absolute configuration. nih.gov The crystalline sponge method is an emerging technique that can determine the absolute configuration of compounds that are difficult to crystallize on their own. rsc.org

TechniqueInformation ProvidedApplication to Chaetochromin C
Circular Dichroism (CD) Determination of absolute stereochemistryComparison of experimental and calculated ECD spectra to assign absolute configuration. dntb.gov.uanih.gov
2D-NMR Elucidation of planar structure and relative stereochemistryCOSY, HMBC, and NOESY experiments to determine atomic connectivity and spatial proximity. researchgate.net
X-ray Diffraction Definitive determination of absolute configurationProvides a precise 3D structure when suitable crystals are available. nih.gov

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify the metabolites present in a biological sample. nih.govnih.gov In the context of Chaetochromin C research, high-resolution mass spectrometry (HRMS) is employed for the accurate mass measurements of the parent compound and its potential metabolites. diva-portal.org This is crucial for confirming the elemental composition and for identifying biotransformation products in metabolomic studies. diva-portal.org By coupling liquid chromatography (LC) with MS (LC-MS), complex mixtures from fungal extracts or biological matrices can be separated and analyzed, allowing for the profiling of Chaetochromin C and related compounds. diva-portal.orgplos.org Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions, which aids in the structural elucidation of unknown metabolites. diva-portal.org

Computational Drug Discovery and Molecular Simulation

Computational approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen large compound libraries, predict biological activity, and understand molecular interactions. scielo.org.mxnih.govsilicos-it.benih.gov

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used to screen virtual libraries of compounds to identify potential drug candidates. scielo.org.mx In the context of Chaetochromin C, molecular docking studies have been performed to investigate its binding interactions with various protein targets. nih.govnih.govresearchgate.net The docking process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov The results of these studies can provide valuable insights into the potential mechanisms of action of Chaetochromin C and guide the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. mdpi.com For Chaetochromin C, MD simulations can be used to analyze the stability of the protein-ligand complex predicted by molecular docking. nih.govscispace.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide a more accurate estimation of the binding free energy. mdpi.com Furthermore, MD simulations are valuable for studying the conformational flexibility of Chaetochromin C itself, which is important for understanding its interaction with different biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for Chaetochromin C are not extensively reported in the provided context, this methodology is a standard tool in drug discovery. benthamdirect.com The general approach involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a model that can predict the activity of new, untested compounds.

Systems Biology Approaches to Network Perturbations

Systems biology offers a holistic methodology to understand the complex molecular interactions within a biological system in response to a specific stimulus, such as the introduction of a chemical compound. wikipedia.org Rather than focusing on a single molecular target, systems biology approaches analyze the entirety of changes across multiple biological layers—such as the transcriptome and proteome—to model and interpret the resulting network perturbations. wikipedia.orgrsc.org Although specific systems-level studies on Chaetochromin C are not extensively documented in publicly available research, the established methodologies provide a clear framework for how such research would be conducted to elucidate its mechanisms of action.

The primary goal of applying systems biology to Chaetochromin C research would be to move beyond a one-dimensional view of its bioactivity and to construct a comprehensive map of its cellular impact. This involves treating cells or tissues with Chaetochromin C and subsequently performing high-throughput 'omics' analyses.

Transcriptomic Analysis: The initial step would likely involve transcriptomic profiling using techniques like RNA-sequencing. This would quantify the changes in gene expression across the entire genome following exposure to Chaetochromin C. The resulting list of differentially expressed genes provides a foundational dataset for understanding which cellular pathways are transcriptionally activated or repressed. nih.govplos.org

Proteomic Analysis: To complement the transcriptomic data, proteomic analysis using methods such as mass spectrometry would be employed. nih.gov This identifies and quantifies changes in the protein landscape of the cell. Since proteins are the primary effectors of cellular function, this data provides a more direct insight into the functional consequences of Chaetochromin C exposure. Comparing transcriptomic and proteomic data can reveal post-transcriptional regulatory mechanisms and provide a more integrated view of the cellular response. nih.govnih.gov

Network Construction and Perturbation Analysis: The 'omics' datasets are then used to construct or refine biological networks, such as gene regulatory networks and protein-protein interaction networks. nih.govresearchgate.net By mapping the differentially expressed genes and proteins onto these networks, researchers can identify which pathways and functional modules are most significantly perturbed by Chaetochromin C. plos.orgnsf.gov Network analysis tools can then be used to pinpoint key nodes (genes or proteins) that may act as central hubs in the compound's mechanism of action. nih.govresearchgate.net This approach allows for the identification of not just direct targets, but also the downstream cascade of molecular events. researchgate.net

The integration of these multi-omics datasets allows for a more robust and interpretable model of how Chaetochromin C affects cellular systems. mdpi.com For instance, observing the upregulation of genes in a particular pathway at the transcript level, coupled with the increased abundance of key proteins in that same pathway, provides strong evidence for its activation by the compound.

The following table illustrates the type of data and findings that a systems biology study of Chaetochromin C might produce.

Interactive Data Table: Illustrative Systems Biology Findings for Chaetochromin C

This table is for illustrative purposes only, based on the described methodologies, as specific research on Chaetochromin C network perturbations is not available.

Analytical Approach Key Findings Inferred Biological Process Potential Network Hubs
Transcriptomics (RNA-Seq) Upregulation of 150 genes, Downregulation of 200 genes.Significant enrichment in apoptosis and cell cycle arrest pathways.TP53, CDKN1A
Proteomics (Mass Spectrometry) Increased abundance of Caspase-3 and Cytochrome c.Confirmation of apoptosis induction.CASP3
Network Analysis Identification of a highly interconnected module of downregulated genes related to DNA replication.Inhibition of cell proliferation.PCNA, MCM2
Pathway Integration Perturbation of the PI3K/Akt signaling pathway.Modulation of cell survival and metabolism.AKT1, MTOR

By employing these advanced methodologies, a comprehensive, network-level understanding of Chaetochromin C's biological effects can be achieved, paving the way for more targeted and informed future research.

Future Perspectives and Translational Research Opportunities for Chaetochromin C

Development of Chaetochromin (B1236121) C as a Chemical Biology Tool for Pathway Elucidation

The selective interaction of small molecules with biological targets makes them invaluable as "chemical tools" or "probes" to dissect complex cellular pathways. Chaetochromin C, also identified as 4548-G05, is recognized as a selective agonist of the insulin (B600854) receptor. nordicbiosite.comcymitquimica.commedkoo.com This specific activity positions it as a prime candidate for development into a chemical biology tool to investigate the intricacies of the insulin signaling pathway.

The insulin receptor is a critical transmembrane protein that, upon activation, initiates multiple intracellular signaling cascades, including the PI3K/AKT and MAPK pathways, which are central to regulating metabolism, cell growth, and development. nih.govnovusbio.com Small molecule agonists like Chaetochromin C can be used to activate the receptor in a controlled manner, allowing researchers to study the downstream effects with high temporal and spatial resolution. For instance, its application could help elucidate the nuanced differences in signaling between the two main insulin receptor isoforms, IR-A and IR-B, which play distinct roles in metabolic versus mitogenic signaling. nih.gov Natural products are increasingly sought after as chemical probes; for example, carainterol A has been identified as a valuable tool for investigating the insulin signaling pathway by modulating IRS-1 levels. mdpi.com Similarly, Chaetochromin C could be instrumental in studying insulin resistance, a hallmark of type 2 diabetes, and in identifying new nodes for therapeutic intervention within the pathway. creative-diagnostics.com

Exploration of Uncharacterized Biological Activities and Targets

While the interaction of Chaetochromin C with the insulin receptor is a key known activity, the broader biological profile of this molecule remains largely unexplored. nordicbiosite.comcymitquimica.com The family of bis-naphtho-γ-pyrones, to which Chaetochromin C belongs, is known for a diverse range of bioactivities, suggesting that Chaetochromin C may have additional, as-yet-uncharacterized functions and molecular targets. mdpi.comresearchgate.net

Research has documented that this class of compounds exhibits cytotoxic, antitumor, antimicrobial, and antiviral properties, including the inhibition of enzymes like tyrosine kinases and HIV-1 integrase. mdpi.comresearchgate.netresearchgate.net Specifically, other chaetochromins have demonstrated strong cytotoxicity against certain cancer cell lines and the ability to impair mitochondrial respiration. mdpi.comresearchgate.net These findings strongly suggest that Chaetochromin C should be screened against a wide panel of biological targets to uncover novel activities.

Potential areas of investigation include:

Anticancer Activity: Systematic evaluation against a diverse range of cancer cell lines to identify potential selective cytotoxicity.

Enzyme Inhibition: Screening against panels of kinases, proteases, and other enzymes implicated in disease.

Antimicrobial Properties: Testing against a broad spectrum of bacteria and fungi, including drug-resistant strains. researchgate.net

Antiviral Potential: Assessing its ability to inhibit the replication of various viruses.

Identifying new biological activities would not only broaden the potential therapeutic applications of Chaetochromin C but also provide new tools for studying a wider range of biological processes.

Strategies for Enhanced Bioproduction via Metabolic Engineering

The natural production of polyketides like Chaetochromin C in their native fungal hosts, such as species of Chaetomium, is often at low levels, hindering extensive research and development. frontiersin.orgresearchgate.net Metabolic engineering offers a powerful suite of tools to overcome these production bottlenecks and enhance the yield of valuable secondary metabolites. sciepublish.com

The biosynthesis of fungal polyketides is carried out by large, multifunctional enzymes called polyketide synthases (PKSs), encoded by genes typically found in biosynthetic gene clusters (BGCs). mdpi.comresearchgate.net A number of strategies can be employed to increase the production of Chaetochromin C:

Host Strain Improvement: This involves optimizing the growth and fermentation conditions of the producing fungus. Additionally, genetic manipulation of the host, such as deleting competing metabolic pathways, can redirect metabolic flux towards the desired product. frontiersin.orgmdpi.com

Overexpression of Biosynthetic Genes: Increasing the expression levels of the specific PKS and other key enzymes within the Chaetochromin C biosynthetic gene cluster can significantly boost production.

Precursor Supply Enhancement: Polyketide synthesis relies on the availability of simple building blocks like acetyl-CoA and malonyl-CoA. nih.gov Engineering the host's primary metabolism to increase the intracellular pools of these precursors is a common and effective strategy. nih.govtechnologypublisher.com

Heterologous Expression: The entire biosynthetic gene cluster for Chaetochromin C could be transferred into a more tractable and high-yielding host organism, such as Aspergillus oryzae or the yeast Yarrowia lipolytica, which are well-established industrial platforms for producing chemicals and pharmaceuticals. frontiersin.orgnih.gov Recent work has demonstrated the successful use of epigenetic modifiers to activate silent BGCs in Chaetomium species, revealing a promising avenue for discovering new compounds and understanding their production. nih.gov

StrategyApproachObjectiveReference Example
Host Strain ImprovementDeletion of competing PKS genes in Chaetomium globosum.Redirect metabolic flux to increase yield of a target polyketide (chaetoglobosin A). mdpi.com
Precursor Supply EnhancementOverexpression of acetyl-CoA carboxylase (ACC) in a host organism.Increase the pool of malonyl-CoA, a key extender unit for polyketide synthesis. nih.gov
Regulatory EngineeringDeletion of a histone deacetylase (HDAC) gene in Chaetomium olivaceum.Activate silent biosynthetic gene clusters to produce novel polyketides. nih.gov
Heterologous ProductionExpression of fungal PKS genes in engineered Aspergillus oryzae or Yarrowia lipolytica.Leverage a robust industrial host for scalable and high-titer production. frontiersin.orgtechnologypublisher.com

Comparative Studies with Other Fungal Bis-Naphtho-γ-Pyrones

Chaetochromin C belongs to the chaetochromin-type of bis-naphtho-γ-pyrones, one of three major groups defined by the specific linkage between their monomeric units; the other two are the asperpyrone-type and the nigerone-type. researchgate.netuit.no Comparative studies across these groups are essential for understanding structure-activity relationships (SAR) and identifying the most promising candidates for further development.

These dimeric compounds exhibit a remarkable diversity in their biological effects. For example, while Chaetochromin C is an insulin receptor agonist, other members of the family show different primary activities. nordicbiosite.com Cephalochromin has been noted for its cytotoxic and antitumor activities, while certain aurasperones exhibit inhibitory effects on COX-2, an enzyme involved in inflammation. mdpi.com This diversity highlights how subtle structural variations, such as the point of dimerization or stereochemistry, can dramatically alter the biological target and activity. researchgate.net A systematic comparative analysis would involve synthesizing or isolating a library of these related compounds and testing them in parallel across a range of biological assays. This approach would illuminate the specific structural features responsible for each type of activity and guide the rational design of new, more potent, and selective analogues.

CompoundStructural TypeReported Biological ActivitiesProducing Fungi (Examples)
Chaetochromin CChaetochromin-typeInsulin receptor agonist, Cytotoxic, Antitumor. mdpi.comnordicbiosite.comChaetomium spp.
CephalochrominChaetochromin-typeCytotoxic, Antitumor, Inhibition of nitric oxide production. mdpi.comresearchgate.netCephalosporium spp., Penicillium spp.
Ustilaginoidin AChaetochromin-typeCytotoxic, Impairs mitochondrial respiration. mdpi.comresearchgate.netVillosiclava virens (Ustilaginoidea virens)
Aurasperone AAsperpyrone-typeAntibacterial, Antifungal. researchgate.netAspergillus spp., Alternaria alternata
LulworthinoneAsperpyrone-type (α-pyrone)Antibacterial (including MRSA). frontiersin.orgLulworthiaceae family fungus

Addressing Resistance Mechanisms in Target Cells

A significant hurdle in the development of new therapeutic agents, particularly in oncology, is the emergence of drug resistance in target cells. scirp.org Should Chaetochromin C be developed as a therapeutic, understanding and overcoming potential resistance mechanisms will be critical for its long-term success. While specific resistance to Chaetochromin C has not been studied, mechanisms of resistance to other cytotoxic agents and receptor agonists provide a predictive framework.

Potential mechanisms of resistance to Chaetochromin C could include:

Altered Drug Target: Mutations in the insulin receptor could prevent Chaetochromin C from binding effectively, thereby abrogating its signaling function. nih.gov

Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove cytotoxic compounds from the cell, lowering their intracellular concentration to sub-therapeutic levels. scirp.orgacs.org

Activation of Bypass Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the effects of Chaetochromin C. For example, if it induces apoptosis via the insulin pathway, cells might upregulate parallel survival pathways like the MAPK or other growth factor receptor pathways. nih.govnih.gov

Drug Metabolism: Cells may enhance the activity of metabolic enzymes, such as cytochrome P450s, that chemically modify and inactivate the drug. scirp.orgnih.gov

Defective Apoptotic Pathways: Resistance can arise from alterations in the proteins that control apoptosis, making the cell less sensitive to death signals initiated by the drug. scirp.org

Strategies to address these resistance mechanisms include the use of combination therapies, where Chaetochromin C could be co-administered with an inhibitor of a resistance mechanism (e.g., an ABC transporter inhibitor), or with a drug that targets a compensatory survival pathway.

Q & A

Q. How is Chaetochromin C structurally characterized, and what analytical methods are recommended for its identification?

Chaetochromin C’s structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For fungal-derived compounds like Chaetochromin C, comparative analysis with structurally related isomers (e.g., Chaetochromin A/B) is critical to resolve stereochemical ambiguities . Ensure purity via HPLC with photodiode array detection, referencing protocols for Chaetochromin A . Document spectral data comprehensively to enable reproducibility, adhering to journal guidelines for experimental transparency .

Q. What are the recommended protocols for synthesizing or isolating Chaetochromin C in laboratory settings?

Isolation from Chaetomium spp. involves fungal fermentation, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (silica gel, Sephadex LH-20) . For synthetic routes, optimize reaction conditions using precursor analogs (e.g., polyketide synthases) and monitor intermediates via TLC/LC-MS. Note that Chaetochromin C differs from A/B in substituent positioning, necessitating regioselective synthesis . Report yields, solvent systems, and purification steps in detail to facilitate replication .

Q. How should researchers prepare Chaetochromin C solutions for in vitro bioactivity assays?

Chaetochromin C’s low aqueous solubility requires DMSO stock solutions (5–20 mM). Prepare working concentrations by diluting in assay buffers (e.g., PBS), ensuring final DMSO ≤0.1% to avoid cytotoxicity. For stability, store powders at -20°C and solutions at -80°C for long-term use . Validate solubility via dynamic light scattering (DLS) and confirm activity retention through dose-response curves .

Advanced Research Questions

Q. What mechanistic insights explain Chaetochromin C’s reported antidiabetic activity, and how can binding interactions be validated?

Molecular docking studies (e.g., AutoDock Vina) reveal Chaetochromin C’s potential binding to insulin receptor (IR) domains, with key interactions at ArgB1061 and CysB1056 residues . Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) and competitive assays using IR-negative mutants. Compare results to Chaetochromin A/B to identify structure-activity relationships (SARs) .

Q. How should researchers address contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers) or compound purity. Conduct systematic reviews to compare methodologies, using tools like PRISMA for bias assessment . Replicate studies under standardized conditions, including positive controls (e.g., Chaetochromin A) and orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What advanced techniques are recommended for studying Chaetochromin C’s role in modulating plant signaling pathways?

To investigate its inhibition of AtIP5 2-Kinase (e.g., reduced InsP6-ADP ratios in Arabidopsis), employ isotopic labeling (³²P-ATP) and quantify metabolites via HPLC-coupled scintillation counting . Pair with CRISPR-Cas9 knockout models to confirm target specificity and assess downstream metabolic effects using transcriptomics .

Q. How can computational methods improve the design of Chaetochromin C analogs with enhanced pharmacokinetic properties?

Use molecular dynamics (MD) simulations to model Chaetochromin C’s binding stability and predict off-target effects via cheminformatics databases (e.g., ChEMBL). Apply QSAR models to optimize logP and polar surface area (PSA) for improved oral bioavailability, referencing Chaetochromin A’s pharmacokinetic data .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing Chaetochromin C’s dose-dependent effects in preclinical models?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values and assess significance via ANOVA with post-hoc tests (e.g., Tukey). For in vivo antidiabetic studies, apply longitudinal mixed-effects models to account for inter-animal variability .

Q. How should researchers integrate conflicting structural or bioactivity data into a cohesive narrative?

Adopt scoping review frameworks to map evidence gaps and contradictions . Highlight methodological divergences (e.g., crystallization vs. NMR for structure determination) and propose validation experiments, such as independent synthetic routes or cryo-EM for target complexes .

Comparative and Translational Research

Q. What strategies differentiate Chaetochromin C’s bioactivity from its isomers (A/B) in polypharmacology studies?

Perform parallel SAR analyses using isogenic cell lines and proteomic profiling (e.g., affinity purification-mass spectrometry). Compare binding kinetics (kon/koff) via SPR and assess metabolic stability in liver microsomes .

Q. How can researchers leverage Chaetochromin C’s fluorescent properties for real-time cellular imaging?

Modify its core structure with fluorophores (e.g., BODIPY) while retaining IR-binding motifs. Validate using confocal microscopy in IR-overexpressing cell lines and quantify colocalization with organelle markers (e.g., MitoTracker) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.